N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea
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Overview
Description
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a urea linkage connecting two aromatic rings, one of which contains a chlorine and methyl substituent, while the other features an indole moiety.
Preparation Methods
The synthesis of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2-chloro-4-methylaniline with 4-(1H-indol-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chlorine atom in the 2-chloro-4-methylphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent amines and isocyanates.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may play a role in binding to biological receptors, while the urea linkage could facilitate interactions with enzymes or other proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea can be compared to other similar compounds, such as:
N-(2-chloro-4-methylphenyl)-N’-phenylurea: Lacks the indole moiety, which may result in different biological activities and chemical properties.
N-(2-chloro-4-methylphenyl)-N’-(4-methoxyphenyl)urea: Contains a methoxy group instead of the indole moiety, potentially altering its reactivity and applications.
N-(2-chloro-4-methylphenyl)-N’-(4-nitrophenyl)urea: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.
These comparisons highlight the uniqueness of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea, particularly due to the presence of the indole moiety, which may confer distinct biological and chemical properties.
Properties
CAS No. |
1112348-38-5 |
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Molecular Formula |
C21H16N6O2S |
Molecular Weight |
416.46 |
IUPAC Name |
6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N6O2S/c1-13-7-5-6-10-15(13)19-23-17(29-26-19)12-30-21-24-18-16(11-22-25-18)20(28)27(21)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,25) |
InChI Key |
RNXTUIKASDTOID-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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